molecular formula C9H6BrClN4 B15063408 5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine

5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine

Cat. No.: B15063408
M. Wt: 285.53 g/mol
InChI Key: HGVSBLRWAXBVFO-UHFFFAOYSA-N
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Description

5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C9H6BrClN4 and a molecular weight of 285.53 g/mol . This compound is characterized by the presence of bromine, chlorine, and pyridine and pyrimidine rings, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines and pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting cell proliferation disorders.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine is unique due to its dual presence of pyridine and pyrimidine rings, which allows for versatile chemical modifications and a wide range of applications in various fields .

Properties

Molecular Formula

C9H6BrClN4

Molecular Weight

285.53 g/mol

IUPAC Name

5-bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine

InChI

InChI=1S/C9H6BrClN4/c10-5-3-6(8(12)14-4-5)7-1-2-13-9(11)15-7/h1-4H,(H2,12,14)

InChI Key

HGVSBLRWAXBVFO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C2=C(N=CC(=C2)Br)N)Cl

Origin of Product

United States

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